molecular formula C10H13NO2 B3961198 N-methyl-2-(4-methylphenoxy)acetamide

N-methyl-2-(4-methylphenoxy)acetamide

Cat. No.: B3961198
M. Wt: 179.22 g/mol
InChI Key: GVRLUVITUZCBGF-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by a methyl-substituted phenoxy group at the 2-position and a methyl group on the nitrogen atom. It is synthesized via reaction sequences involving 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and methyl/ethyl 2-(4-methylphenoxy)acetate, achieving ≥99% purity . The compound is notable for its cooling sensation properties, making it a candidate for use as a flavoring agent in food products. 4809) confirm its safety for consumption at current estimated dietary exposures .

Properties

IUPAC Name

N-methyl-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-5-9(6-4-8)13-7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRLUVITUZCBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-methylphenol with chloroacetic acid to form 4-methylphenoxyacetic acid. This intermediate is then reacted with methylamine to produce the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-2-(4-methylphenoxy)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted N-Arylacetamides

2-(4-Methylphenoxy)-N-(4-methylphenyl)acetamide (CAS 141079-21-2)
  • Structure : Differs by having a 4-methylphenyl group instead of a methyl group on the acetamide nitrogen.
  • Synthesis : Achieves 75% yield, lower than the target compound’s synthesis efficiency .
  • Properties : The bulkier N-aryl group may reduce solubility in polar solvents compared to the N-methyl analog.
2-Azido-N-(4-methylphenyl)acetamide
  • Structure: Features an azide (-N₃) group instead of the phenoxy moiety.
  • Applications : The reactive azide group enables click chemistry applications, diverging from flavoring uses .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure: Contains electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups.

Phenoxy-Substituted Acetamides with Varied Substituents

N-Methyl-2-(4-phenoxyphenoxy)acetamide
  • Structure: Replaces the 4-methylphenoxy group with a bulkier 4-phenoxyphenoxy chain.
  • Synthesis: Yield >85% via reaction of N-methylchloroacetamide with 4-phenoxyphenol .
  • Applications: Demonstrated insecticidal activity comparable to fenoxycarb, unlike the flavoring application of the target compound .
N-Methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide
  • Modification: Chlorination at the para-position of the phenoxy group.
  • Impact : Increased lipophilicity (logP) enhances bioavailability; synthesized in 80% yield via sulfuryl chloride treatment .

Heterocyclic and Bioactive Analogs

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
  • Applications: Potential antimicrobial or anticancer activity due to the benzothiazole moiety, diverging from sensory applications .
N-Methyl-2-(4-methylphenoxy)ethanamine Hydrochloride
  • Structure : Replaces the acetamide group with an ethanamine chain.
  • Impact : Reduced hydrogen-bonding capacity alters solubility and receptor interactions .

Comparative Data Tables

Table 2: Regulatory and Functional Properties

Compound Name Regulatory Status Unique Property Bioactivity
N-Methyl-2-(4-methylphenoxy)acetamide GRAS (FEMA 4809) Cooling sensation Flavor enhancement
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide - Benzothiazole moiety Antimicrobial potential
2-Azido-N-(4-methylphenyl)acetamide - Reactive azide group Click chemistry

Key Findings and Implications

  • Structural-Activity Relationships : The N-methyl group in the target compound optimizes flavoring properties, while bulkier N-aryl or heterocyclic groups shift applications toward agrochemicals or pharmaceuticals.
  • Synthetic Efficiency: Higher yields (>85%) are achieved in phenoxyphenoxy analogs compared to N-aryl derivatives (75%) .
  • Regulatory Distinction : Only the target compound holds GRAS status, underscoring its unique safety profile for food applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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